molecular formula C52H76N22O16 B14017460 Alloferon

Alloferon

Cat. No.: B14017460
M. Wt: 1265.3 g/mol
InChI Key: XCAPMVINJNSTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloferon is a novel immunomodulatory antimicrobial peptide (AMP) that has garnered significant attention due to its broad-spectrum antimicrobial activity and low risk of inducing resistance. It is known for its ability to enhance both innate and adaptive immune responses, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloferon is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with protected amino acids in the presence of coupling reagents. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Alloferon primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products: The major product of these reactions is the this compound peptide itself, which is characterized by its sequence and purity .

Scientific Research Applications

Alloferon has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating immune responses and enhancing natural killer (NK) cell activity.

    Medicine: Explored for its potential in treating viral infections, cancer, and inflammatory diseases. .

Mechanism of Action

Alloferon exerts its effects by binding to specific receptors on immune cells, leading to the activation of NK cells and the induction of interferon synthesis. This activation enhances the body’s ability to recognize and eliminate viral and tumor antigens. The peptide also mediates signaling through the NF-κB pathway, which plays a crucial role in immune response regulation .

Comparison with Similar Compounds

Alloferon is unique among antimicrobial peptides due to its dual function as an immunomodulator and antiviral agent. Similar compounds include:

    Defensins: Another class of AMPs with broad-spectrum antimicrobial activity.

    Cathelicidins: AMPs known for their role in innate immunity and antimicrobial properties.

    Magainins: AMPs derived from amphibians with potent antimicrobial effects.

Compared to these peptides, this compound stands out for its ability to enhance NK cell activity and stimulate interferon production, making it particularly effective in antiviral and antitumor applications .

Properties

Molecular Formula

C52H76N22O16

Molecular Weight

1265.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C52H76N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,75H,5-10,15-20,53H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82)

InChI Key

XCAPMVINJNSTAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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